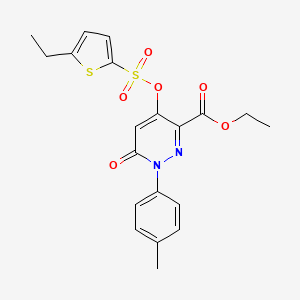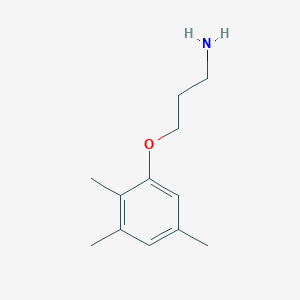
3-(2,3,5-Trimethyl-phenoxy)-propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Potential Applications of Phenoxy Compounds in Scientific Research
Phenoxy compounds, such as "3-(2,3,5-Trimethyl-phenoxy)-propylamine," often exhibit unique properties making them of interest in various fields of scientific research. Although the specific compound mentioned is not directly covered in the available literature, related phenoxy compounds have been explored for their diverse biological and pharmacological effects.
Pharmacological Research : Phenoxy compounds have been extensively studied for their pharmacological effects. For example, chlorogenic acid, a phenolic compound, has demonstrated a wide range of therapeutic roles including antioxidant activity, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective effects among others (Naveed et al., 2018). Such properties suggest that "this compound" could potentially be investigated for similar biological activities.
Environmental Science and Toxicology : Some phenoxy compounds, specifically phenoxy herbicides, have been the subject of environmental and toxicological studies due to their persistence and potential bioaccumulative effects. A review of the health effects of exposure to phenoxy herbicides suggests associations with increased incidence of cancer and unfavorable pregnancy outcomes (Sterling & Arundel, 1986). This highlights the importance of studying the environmental fate and potential toxicological impacts of novel phenoxy compounds.
Material Science : Phenoxy compounds are also explored in material science for their potential in creating novel polymers and coatings with unique properties. The strategic advances in controlling bioinspired phenolic chemistries have significant implications for developing advanced materials with tailored structures and properties for applications in energy, catalysis, and biomedicine (Jia et al., 2021).
Safety and Hazards
properties
IUPAC Name |
3-(2,3,5-trimethylphenoxy)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9-7-10(2)11(3)12(8-9)14-6-4-5-13/h7-8H,4-6,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBULYDKNCXXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCCN)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


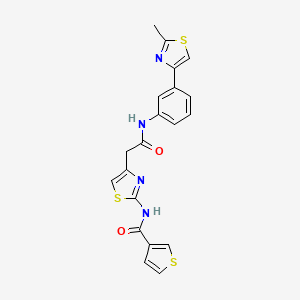
![2-[(2-furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2582438.png)
![2-Cyano-3-[5-(4-fluorophenyl)-2-furanyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-2-propenamide](/img/structure/B2582439.png)

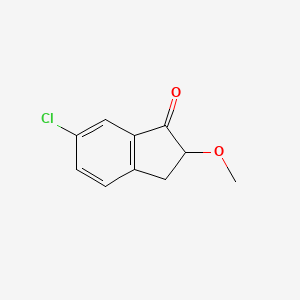
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2582443.png)
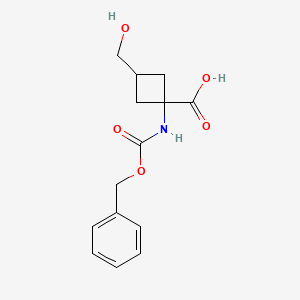
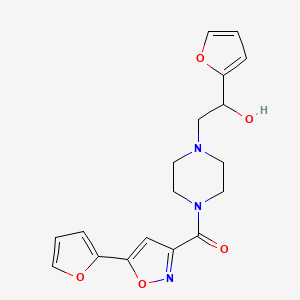


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2582451.png)

